Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-
Overview
Description
Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, also known as N-Vanillyloctadecanamide, is an organic compound with the molecular formula C26H45NO3 . It has a molecular weight of 419.64000 .
Molecular Structure Analysis
The molecular structure of Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, consists of a long carbon chain (octadecanamide) attached to a methoxyphenyl group via a methyl bridge . The InChI representation of the molecule isInChI=1S/C26H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(29)27-22-23-19-20-24(28)25(21-23)30-2/h19-21,28H,3-18,22H2,1-2H3,(H,27,29)
. Physical and Chemical Properties Analysis
Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, appears as a white powder . It has a density of 0.973 g/cm3 . The melting point is 94.5-95 °C , and the boiling point is predicted to be 586.1°C at 760 mmHg . The compound has a refractive index of 1.499 .Scientific Research Applications
Polymerization in Liquid Crystalline Solvents Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, plays a role in the polymerization of various alkyl methacrylates within liquid crystalline solvents. This process was explored through the polymerization of methacrylates of alcohols ranging from methyl to octadecyl in different liquid crystalline phases. This study revealed that polymers obtained in smectic and nematic phases showed higher isotacticities compared to those in cholesteric and isotropic liquid states, suggesting a unique application in polymer science for controlling polymer structure and properties (Tanaka, Yamaguchi, Shiraki, & Okada, 1978).
Environmental Impact Assessment of Antioxidants The environmental behavior and impact of Octadecyl 3(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, a compound related to Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, was thoroughly assessed. This study aimed to evaluate the potential environmental risks associated with this antioxidant, considering its impact on soil, groundwater, and surface water. The findings suggested a low environmental and human hazard from this compound compared to other chemicals under environmental scrutiny, marking its significance in environmental chemistry and safety evaluation (Herrchen, Kördel, & Klein, 1997).
Modulation of Tumor Cell Membrane Permeability The modulation of tumor cell membrane permeability by developmental antitumor ether lipids, specifically focusing on compounds structurally related to Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, has been studied. These findings contribute to the understanding of how specific ether lipids affect cancer cell viability and suggest potential therapeutic applications in cancer treatment. The study highlighted the importance of exploring membrane-active agents for developing novel anticancer strategies (Dive, Watson, & Workman, 1991).
Safety and Hazards
Properties
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]octadecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(29)27-22-23-19-20-24(28)25(21-23)30-2/h19-21,28H,3-18,22H2,1-2H3,(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFFPOWNFONUBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207204 | |
Record name | Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58493-50-8 | |
Record name | N-[(4-Hydroxy-3-methoxyphenyl)methyl]octadecanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58493-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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